molecular formula C26H19N3O6 B2731465 methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877656-53-6

methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No. B2731465
CAS RN: 877656-53-6
M. Wt: 469.453
InChI Key: QKUJDYXMOBRKEV-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C26H19N3O6 and its molecular weight is 469.453. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic System Synthesis

Methyl compounds, similar to the specified chemical, are utilized as key reagents in the synthesis of a wide array of heterocyclic compounds, demonstrating their importance in organic chemistry and drug discovery. For example, research conducted by Toplak et al. (1999) highlights the use of a related methyl compound in synthesizing pyrido[1,2-a]pyrimidin-4-ones and pyrimido[1,2-b]pyridazin-4-ones, among others, showcasing the versatility of such compounds in generating diverse heterocyclic systems with potential pharmacological activities (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).

Anticancer Activity

Al-Sanea et al. (2020) explored derivatives of a structurally similar compound for anticancer activities, attaching different aryloxy groups to enhance the anticancer efficacy. Their study underlines the potential of these compounds in developing new anticancer agents, with some showing appreciable cancer cell growth inhibition (Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R. B., Al-Warhi, T., Gamal, M., & Abdelgawad, M., 2020).

Herbicide Development

Yuan-xiang (2008) presented a study on synthesizing methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)benzoate from methyl 2,6-dihydroxybenzoate, aiming at the development of herbicides like bispyribac-sodium. This research signifies the role of such methyl compounds in the agricultural sector, particularly in creating effective herbicidal formulations (Li Yuan-xiang, 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the reaction of 2-amino-4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoic acid with methyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ "2-amino-4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoic acid", "methyl chloroformate", "base" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoic acid and base in a suitable solvent.", "Step 2: Add methyl chloroformate dropwise to the reaction mixture while stirring at a low temperature.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for several hours.", "Step 4: Quench the reaction by adding water and acidify the mixture to pH 2-3.", "Step 5: Extract the product with a suitable organic solvent and purify by column chromatography or recrystallization." ] }

CAS RN

877656-53-6

Molecular Formula

C26H19N3O6

Molecular Weight

469.453

IUPAC Name

methyl 4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H19N3O6/c1-34-25(32)16-11-13-17(14-12-16)27-21(30)15-28-22-19-9-5-6-10-20(19)35-23(22)24(31)29(26(28)33)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,27,30)

InChI Key

QKUJDYXMOBRKEV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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